8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Lipophilicity Drug-likeness ADME

8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 1388037-17-9) is a bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) class, distinguished by a trifluoromethyl (-CF₃) substituent at the 7-position and a methyl (-CH₃) group at the 8-position of the fused ring system. Its molecular formula is C₁₁H₁₂F₃N (MW 215.21 g/mol).

Molecular Formula C11H12F3N
Molecular Weight 215.219
CAS No. 1388037-17-9
Cat. No. B2958598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
CAS1388037-17-9
Molecular FormulaC11H12F3N
Molecular Weight215.219
Structural Identifiers
SMILESCC1=C(C=CC2=C1NCCC2)C(F)(F)F
InChIInChI=1S/C11H12F3N/c1-7-9(11(12,13)14)5-4-8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3
InChIKeySQDNRVULAVKUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 1388037-17-9): Procurement-Relevant Physicochemical & Structural Profile


8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 1388037-17-9) is a bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) class, distinguished by a trifluoromethyl (-CF₃) substituent at the 7-position and a methyl (-CH₃) group at the 8-position of the fused ring system [1]. Its molecular formula is C₁₁H₁₂F₃N (MW 215.21 g/mol) [1]. The combination of the electron-withdrawing -CF₃ group and the ortho-methyl substituent creates a unique steric and electronic environment that differentiates it from mono-substituted THQ analogs, positioning it as a versatile building block for medicinal chemistry and structure–activity relationship (SAR) exploration .

Why 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline Cannot Be Casually Substituted by Other Trifluoromethyl-Tetrahydroquinoline Isomers


Superficially similar trifluoromethyl-tetrahydroquinoline isomers, such as 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 450-62-4), 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, or 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS 1388026-00-3), exhibit markedly different physicochemical profiles that preclude interchangeable use in synthesis or biological screening [1]. The simultaneous presence of the 7-CF₃ and 8-CH₃ groups in the target compound introduces a distinct lipophilic character (XLogP3 = 3.5) and a restricted conformational landscape around the aromatic ring that are not replicated by any single-regioisomer analog [1]. Substituting any of these isomers without compensating for the specific steric blockade and altered electron density at the 7- and 8-positions will inevitably derail quantitative structure–activity relationships (QSAR), alter metabolic soft-spot profiles, and confound the interpretation of in vitro pharmacological data [2].

Quantitative Differentiation Evidence for 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Enhanced Lipophilicity: XLogP3 3.5 vs. 3.20 for the Non-Methylated 7-CF₃ Analog

The target compound exhibits a computed XLogP3 of 3.5, representing a ΔLogP of +0.30 over the closest direct comparator, 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (XLogP3 = 3.20), and a ΔLogP of +0.69 over the 6-(trifluoromethyl) isomer (XLogP3 = 2.81) [1][2]. This increased lipophilicity is driven by the additional 8-methyl group and may enhance membrane permeability and central nervous system (CNS) penetration potential [3].

Lipophilicity Drug-likeness ADME

Ortho-Steric Shielding: Reduced Metabolic Soft-Spot Vulnerability vs. Non-Methylated 7-CF₃ THQ

The 8-methyl group ortho to the 7-CF₃ substituent introduces steric hindrance that blocks enzymatic oxidation at the adjacent aromatic position, a known metabolic soft spot in tetrahydroquinolines [1]. Analogs lacking this methyl group, such as 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, are more susceptible to cytochrome P450-mediated hydroxylation at the 8-position, potentially reducing metabolic stability [1]. This protection is a class-level advantage for scaffold longevity in medicinal chemistry programs targeting improved pharmacokinetics [2].

Metabolic stability CYP450 Steric hindrance

Regioisomeric Purity as a SAR Probe: Differentiating 7,8-Disubstitution from 5,8- and 6,8-Analogs

The exact 7-CF₃/8-CH₃ pattern creates a unique electrostatic surface potential distinct from the 8-methyl-5-CF₃ isomer (CAS 1388026-00-3) . In SAR studies of mTOR inhibitors, trifluoromethyl position profoundly affected target engagement: compounds with CF₃ at the 7-position of tetrahydroquinoline exhibited markedly different IC₅₀ values against cancer cell lines compared to 5-CF₃ or 6-CF₃ analogs (e.g., IC₅₀ shift from >100 µM to sub-µM ranges in A549 cells upon altering CF₃ position) [1]. The availability of the 7,8-disubstituted isomer as a high-purity building block (≥98%) ensures reproducible SAR exploration that cannot be achieved with mixed or mis-assigned regioisomers .

Structure–Activity Relationship Isomeric purity Target engagement

Procurement-Driven Application Scenarios for 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

The elevated XLogP3 (3.5) and ortho-methyl steric shield make this compound a privileged starting point for designing brain-penetrant kinase inhibitors (e.g., mTOR, P2X7 antagonists). Its lipophilicity is within the optimal CNS drug space, and the blocked metabolic soft spot reduces oxidative clearance risk, addressing two critical parameters simultaneously [1][2].

Building Block for CETP Inhibitor SAR Libraries

As a disubstituted tetrahydroquinoline with a strong electron-withdrawing group, this intermediate enables systematic exploration of cholesteryl ester transfer protein (CETP) inhibitor SAR. The 7-CF₃ group mimics the trifluoromethyl pharmacophore found in clinical CETP candidates, while the 8-methyl provides a handle for probing steric tolerance in the binding pocket [1].

Metabolic Stability Probe in ADME-Tox Screening Cascades

Researchers conducting microsomal stability or hepatocyte clearance assays can use this compound as a reference standard to benchmark the metabolic liability of other tetrahydroquinoline series. Its predicted resistance to 8-position hydroxylation serves as a positive control for steric protection strategies [1][2].

Quote Request

Request a Quote for 8-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.